N-(4-(4-氰基苯基)噻唑-2-基)环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

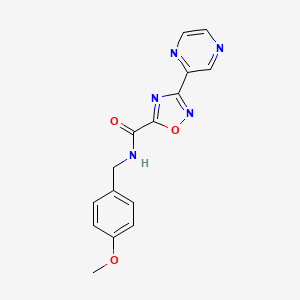

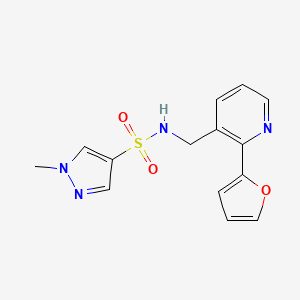

“N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs .

Synthesis Analysis

The synthesis of thiazole derivatives, including “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide”, often involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Molecular Structure Analysis

The molecular structure of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” are not available in the retrieved papers.科学研究应用

Insecticidal Activity

The compound has been investigated for its insecticidal properties. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with a cyano substituent, targeting the insect ryanodine receptor (RyR) . The RyR is a promising target for developing insecticides. By understanding the interaction between this compound and the RyR, scientists aim to create effective pest control agents.

未来方向

The future directions in the research of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” and its derivatives include further exploration of their antimicrobial and anticancer activities . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors . These compounds have the potential to be used as lead compounds for rational drug designing .

作用机制

Target of Action

The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of calcium ion concentration, which is essential for muscle contraction and nerve impulse transmission .

Mode of Action

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide interacts with its target, the RyR, by binding to it . This binding is believed to cause a conformational change in the receptor, leading to the opening of the calcium channel. As a result, there is an increase in the intracellular concentration of calcium ions .

Biochemical Pathways

The activation of the RyR by N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to an increase in intracellular calcium concentration. This triggers a cascade of biochemical reactions that result in muscle contraction. In insects, this can lead to paralysis and death, making this compound a potent insecticide .

Result of Action

The result of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide’s action is the disruption of normal cellular processes in insects. By increasing the intracellular concentration of calcium ions, it causes overstimulation of muscle and nerve cells, leading to paralysis and death .

属性

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h6-9,11,14H,1-5H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFMYCHYJYBNQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)